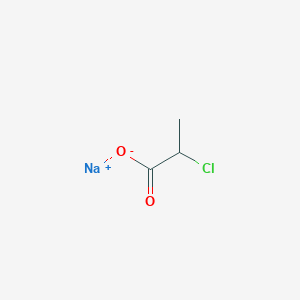

Sodium 2-chloropropionate

Description

Contextualization of Alpha-Halocarboxylates in Contemporary Chemical Research

Alpha-halocarboxylates are a class of organic compounds that have garnered significant attention in contemporary chemical research. These molecules are characterized by a carboxylic acid group with a halogen atom attached to the alpha-carbon, the carbon atom adjacent to the carboxyl group. Their unique structural feature imparts a high degree of reactivity, making them valuable intermediates in a wide array of chemical transformations. The electron-withdrawing nature of the halogen atom enhances the acidity of the alpha-proton and makes the alpha-carbon susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of a diverse range of organic molecules, including amino acids, heterocyclic compounds, and other functionalized carboxylic acid derivatives. In medicinal chemistry, alpha-halocarboxylates serve as building blocks for the synthesis of various therapeutic agents. nih.gov Furthermore, their utility extends to materials science, where they can be used as monomers or modifying agents in the synthesis of functional polymers. The ongoing exploration of alpha-halocarboxylates continues to unveil novel synthetic methodologies and applications, solidifying their importance in modern chemical research. thieme-connect.comresearchgate.net

Fundamental Significance of Sodium 2-Chloropropionate in Organic and Applied Chemistry

This compound, the sodium salt of 2-chloropropionic acid, is a prominent member of the alpha-halocarboxylate family. ontosight.aiontosight.ai Its significance stems from its role as a versatile and cost-effective reagent in both organic and applied chemistry. ontosight.aisigmaaldrich.com In organic synthesis, it serves as a key precursor for introducing the 2-propoxy group into various molecular frameworks. chemicalbook.com This is particularly relevant in the synthesis of aryloxyphenoxypropionate herbicides, a class of agrochemicals known for their high efficiency and low toxicity. guidechem.com Beyond its use in agriculture, this compound is also employed as an intermediate in the pharmaceutical industry for the production of certain drug molecules. ontosight.ai Its antimicrobial properties have also led to its use as a food preservative. ontosight.ai The compound's utility is a direct consequence of its chemical structure, which allows for a range of transformations, including nucleophilic substitution and elimination reactions.

Research Trajectories and Scholarly Objectives

Current research involving this compound is multifaceted, with several key trajectories. One major area of focus is the development of more efficient and environmentally benign synthetic methods for its production. This includes exploring novel catalytic systems and reaction conditions to improve yield and reduce waste. Another significant research direction is the expansion of its applications in organic synthesis. chemicalbook.comgoogle.com Chemists are continuously investigating new reactions and transformations involving this compound to access novel and complex molecular architectures. Furthermore, there is a growing interest in understanding the environmental fate and behavior of this compound, given its use in agriculture. ontosight.ai Studies are being conducted to investigate its degradation pathways and potential impact on ecosystems. ontosight.ai The overarching scholarly objective is to fully harness the synthetic potential of this compound while ensuring its use is safe and sustainable.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOHBMAQTOJHKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

598-78-7 (Parent) | |

| Record name | Propionic acid, 2-chloro-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30937693 | |

| Record name | Sodium 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16987-02-3 | |

| Record name | Propionic acid, 2-chloro-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Sodium 2-chloropropionate is a white or off-white crystalline powder. ontosight.ai It is soluble in water and has a melting point of approximately 150-160°C. ontosight.ai Under normal conditions, the compound is stable, but it may decompose when exposed to high temperatures or strong bases. ontosight.ai

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H4ClNaO2 | ontosight.ainih.gov |

| Molecular Weight | 130.50 g/mol | nih.gov |

| Appearance | White or off-white crystalline powder | ontosight.ai |

| Melting Point | ~150-160°C | ontosight.ai |

| Boiling Point | 189°C at 760mmHg | |

| Density | 1.285g/cm3 | |

| Solubility | Soluble in water | ontosight.ai |

| IUPAC Name | sodium;2-chloropropanoate | nih.gov |

| CAS Number | 16987-02-3 | nih.govenvironmentalchemistry.com |

Reaction Mechanisms and Chemical Transformations of Sodium 2 Chloropropionate

Mechanistic Investigations of Substitution Reactions

The carbon-chlorine bond in 2-chloropropionate is a key site for nucleophilic substitution reactions, where an electron-rich species replaces the chloride ion.

The substitution nucleophilic bimolecular (SN2) reaction is a fundamental transformation for 2-chloropropionate. This reaction proceeds via a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. byjus.com A defining characteristic of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side directly opposite to the carbon-chlorine bond. byjus.comchemistrysteps.comyoutube.com

This specific pathway has a critical stereochemical consequence: an inversion of configuration at the chiral center, often referred to as a Walden inversion. byjus.com If the starting material is the (R)-enantiomer of 2-chloropropionate, the SN2 reaction will exclusively yield the (S)-enantiomer of the product. libretexts.org Conversely, an (S)-2-chloropropionate substrate will be converted to an (R)-product. libretexts.org This stereospecificity is a direct result of the backside attack mechanism, which forces the substituent groups on the carbon to "flip" into the opposite configuration, much like an umbrella turning inside out in the wind. chemistrysteps.comyoutube.com

This inversion is clearly demonstrated in the enzymatic dehalogenation of 2-chloropropionate isomers. For instance, a dehalogenase enzyme from a Pseudomonas species catalyzes the conversion of D-2-chloropropionate to L-lactate, and L-2-chloropropionate to D-lactate, showcasing a perfect inversion of stereochemistry. nih.gov Similarly, DL-DEXi enzymes are known to catalyze dehalogenation where the product's configuration is opposite to that of the substrate. frontiersin.org

Photochemical Reactivity and Reductive Dechlorination

Sodium 2-chloropropionate can undergo dechlorination when exposed to light, a process with significant implications for its environmental fate in sunlit aquatic systems. This transformation is a form of reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. wikipedia.org

Studies have demonstrated that the photoreductive dechlorination of 2-chloropropionate can occur in aqueous solutions containing specific environmental reductants. acs.org In laboratory models designed to simulate environmental conditions, the conversion of carfentrazone-chloropropionic acid to its propionic acid analogue was observed, and this reaction was verified using 2-chloropropionic acid as a model compound. oup.comresearchgate.netresearchgate.net

The primary mechanism involves the irradiation of 2-chloropropionate with ultraviolet (UV) light in the presence of sodium sulfide (B99878) (Na₂S). oup.comdeepdyve.com The dissolution of sodium sulfide in water generates hydrogen sulfide (H₂S) and the hydrosulfide (B80085) anion (HS⁻), which act as the key photoreductants. oup.com When irradiated, these sulfide species facilitate the cleavage of the C-Cl bond and the subsequent reduction to propionic acid. oup.comresearchgate.net In one such study, this photoreduction resulted in a 53.5% conversion of 2-chloropropionic acid to propionic acid. researchgate.netresearchgate.net The reaction was shown to be genuinely photochemical, as control experiments conducted in the dark showed only minimal conversion (0–2.5%). acs.orgoup.com

The rate and yield of photodechlorination are heavily influenced by the nature and concentration of the environmental reductants present.

Sodium Sulfide (Na₂S): Dissolved sodium sulfide has been identified as the primary photoreductant in model systems. oup.comresearchgate.net The efficiency of the reaction is directly linked to its concentration; studies have shown that the formation of the dechlorinated product, propionic acid, is proportional to the initial concentration of Na₂S. researchgate.netdeepdyve.com

Quinones: Other potential environmental reductants, such as quinones, have also been investigated. While reduced quinones can participate in the photosensitized degradation of chlorinated compounds, their effect was found to be less significant than that of Na₂S in the direct photoreduction of 2-chloropropionate. acs.orgoup.com For example, in one experiment, Na₂S alone yielded 19.8% of the dechlorinated product, while the addition of 1,4-benzoquinone (B44022) to the Na₂S solution increased the yield to 28.4%. acs.org

pH: The kinetics are also sensitive to pH. An acidic pH was found to inhibit the photoreduction reactivity, which is consistent with the pKa of H₂S, as the concentration of the reactive HS⁻ species would decrease at lower pH values. researchgate.netdeepdyve.com

Photodechlorination of Chloropropionic Acid Derivatives

Yield of dechlorinated product from a chloropropionic acid derivative under various conditions.

| Condition | Yield of Dechlorinated Product (%) | Reference |

|---|---|---|

| Dark Reactivity | 0 - 2.5 | acs.org |

| UV Irradiation with Na₂S | 19.8 | acs.org |

| UV Irradiation with Na₂S and 1,4-Benzoquinone | 28.4 | acs.org |

Enzymatic Reaction Mechanisms

Microorganisms have evolved enzymes called dehalogenases that can break the carbon-halogen bond, providing a biological pathway for the degradation of compounds like this compound. frontiersin.org These enzymes are of great interest for bioremediation and the synthesis of optically pure chemicals. frontiersin.org

Haloacid dehalogenases catalyze the hydrolytic cleavage of the C-Cl bond in 2-chloropropionate to produce lactate (B86563) and a chloride ion. frontiersin.org These enzymes often exhibit high stereospecificity, meaning they preferentially act on either the D- or L-isomer of the substrate. frontiersin.orgscialert.net The catalytic mechanisms differ significantly between these stereospecific enzymes.

D-Specific Dehalogenases (e.g., DehD): The dehalogenase DehD from Rhizobium sp. RC1 acts specifically on D-2-chloropropionate to produce L-2-hydroxypropionate (L-lactate), a reaction that proceeds with an inversion of stereochemical configuration. frontiersin.orgnih.govnih.gov The mechanism does not involve the formation of a covalent enzyme-ester intermediate. nih.govtandfonline.com Instead, it is a direct hydrolytic attack. The active site residue Arginine-16 (Arg16) activates a water molecule, which then performs a nucleophilic attack on the chiral carbon of the substrate. nih.govnih.gov Stereospecificity is dictated by Arginine-134 (Arg134), which forms a hydrogen bond with the carboxylate group of the D-isomer, ensuring correct positioning for the reaction. nih.govnih.gov

Comparison of D- and L-Specific Dehalogenase Mechanisms for 2-Chloropropionate

Key characteristics of stereospecific dehalogenases acting on 2-chloropropionate.

| Characteristic | D-Specific Dehalogenase (e.g., DehD) | L-Specific Dehalogenase (e.g., DehL) |

|---|---|---|

| Substrate | D-2-chloropropionate | L-2-chloropropionate |

| Product | L-Lactate (inversion) | D-Lactate (inversion) |

| Mechanism Type | Direct hydrolytic attack (single step SN2) | Formation of ester intermediate (two-step SN2) |

| Key Nucleophile | Activated Water Molecule (by Arg16) | Aspartate Residue (e.g., Asp13) |

| Key Binding Residue | Arginine (e.g., Arg134) | - |

| Hydrolysis Activator | - | Histidine Residue (e.g., His184) |

| Reference | nih.gov, nih.gov, tandfonline.com | researchgate.net, mdpi.com, nih.gov |

Kinetic Isotope Effect Analysis in Enzyme-Catalyzed Reactions

Kinetic isotope effect (KIE) analysis is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. By measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes, researchers can gain insight into bond-breaking and bond-forming steps in the transition state. In the context of this compound, KIE studies have been instrumental in understanding the dehalogenation process catalyzed by specific enzymes.

Detailed research into the enzymatic dehalogenation of the stereoisomers of 2-chloropropionate has been conducted using the enzyme DL-2-haloacid dehalogenase from Pseudomonas sp. 113. nih.gov This enzyme is notable for its ability to act on both the (S)-(-) and (R)-(+) enantiomers. nih.gov The catalyzed dehalogenation proceeds via a direct attack of a water molecule on the α-carbon of the 2-haloalkanoic acid, without the formation of an ester intermediate. acs.org

For the (S)-(-)-2-chloropropionate enantiomer, the chlorine KIE (³⁵k/³⁷k) was found to be 1.0105. nih.govacs.orgresearchgate.net This value, being significantly different from unity, suggests that the C-Cl bond is indeed broken during the rate-determining step of the reaction. nih.gov In contrast, the (R)-(+)-2-chloropropionate isomer exhibited a smaller chlorine KIE of 1.0082. nih.govacs.orgresearchgate.net This lower value for the (R)-(+) isomer indicates that a step preceding the actual dehalogenation is partially rate-limiting. nih.govacs.orgresearchgate.net

The collective findings from these kinetic isotope effect analyses demonstrate that while DL-2-haloacid dehalogenase can process both enantiomers of 2-chloropropionate, it does so through kinetically distinct pathways. nih.gov

Research Findings on Kinetic Isotope Effects in the Dehalogenation of 2-Chloropropionate Isomers

The following tables summarize the key kinetic isotope effect data from studies on the dehalogenation of 2-chloropropionate catalyzed by DL-2-haloacid dehalogenase. nih.govacs.org

Table 1: Chlorine Kinetic Isotope Effects (KIE)

| Substrate | Chlorine KIE (³⁵k/³⁷k) | Implication |

| (S)-(-)-2-chloropropionate | 1.0105 ± 0.0001 | C-Cl bond breaking is a major rate-limiting step. nih.govacs.orgresearchgate.net |

| (R)-(+)-2-chloropropionate | 1.0082 ± 0.0005 | A step before C-Cl bond breaking is partially rate-limiting. nih.govacs.orgresearchgate.net |

Table 2: Solvent Deuterium (B1214612) Isotope Effects

| Substrate | Isotope Effect on Vmax/KM | Isotope Effect under Vmax Conditions |

| (S)-(-)-2-chloropropionate | 0.78 ± 0.09 | 1.48 ± 0.10 |

| (R)-(+)-2-chloropropionate | 0.90 ± 0.13 | 0.87 ± 0.27 |

Environmental Biotransformation and Degradation Pathways of Chlorinated Propionate Species

Microbial Biodegradation Mechanisms

The microbial breakdown of chlorinated propionates like 2-chloropropionate is a key process in their environmental fate. This degradation is primarily accomplished by microorganisms that utilize the compound as a source of carbon and energy. core.ac.ukmicrobiologyresearch.org The initial and most critical step in this process is dehalogenation, the cleavage of the carbon-halogen bond, which is catalyzed by enzymes called dehalogenases. researchgate.netdergipark.org.tr

Under aerobic conditions, various bacterial species and consortia have demonstrated the ability to degrade 2-chloropropionate. dergipark.org.trnih.gov These bacteria typically possess dehalogenase enzymes that hydrolytically remove the chlorine atom from the 2-chloropropionate molecule. researchgate.net For instance, a bacterium identified as a fast-growing Rhizobium species was found to utilize 2,2-dichloropropionate and 2-chloropropionate as its sole carbon and energy source. microbiologyresearch.org Similarly, Alcaligenes sp. strain CC1 can grow on 2-chloropropionate, among other chlorinated acids. nih.govasm.org

The efficiency of aerobic degradation can be influenced by the specific bacterial strains present and their enzymatic capabilities. Some bacteria are known to produce inducible dehalogenases, meaning the enzymes are synthesized in the presence of the chlorinated substrate. microbiologyresearch.org Studies have shown that bacteria grown in the presence of 2-chloropropionate are capable of oxidizing it. microbiologyresearch.org The degradation process often involves the conversion of 2-chloropropionate to pyruvate (B1213749), a central metabolite in cellular respiration. microbiologyresearch.orgmicrobiologyresearch.org

While aerobic degradation of haloalkanoates is well-documented, information on their anaerobic breakdown is less abundant. asm.org However, some microbial consortia are capable of degrading chlorinated compounds under anaerobic conditions. dergipark.org.tr For example, a stable methanogenic mixed culture was shown to degrade monochloroacetate and dichloroacetate (B87207) to methane (B114726) and carbon dioxide, although it did not degrade 2-chloropropionate or 2,2-dichloropropionate. uni-konstanz.de This suggests that the anaerobic degradation pathways can be highly specific to the structure of the chlorinated compound.

Recent research has shed light on the anaerobic capabilities of certain bacteria. Pseudomonas chloritidismutans AW-1T, a facultative anaerobe, can degrade both L- and D-isomers of 2-chloropropionate using chlorate (B79027) as an electron acceptor. asm.org Notably, the degradation of haloalkanoates by this bacterium was generally faster under chlorate-reducing conditions than under aerobic conditions. asm.org This indicates a unique metabolic capacity for concurrent degradation of organic and inorganic halogenated compounds. asm.org The proposed pathway involves the dehalogenation of 2-chloropropionate to lactate (B86563), which is then further metabolized. asm.org

A variety of microorganisms have been identified as capable of degrading 2-chloropropionate, including species of Pseudomonas, Alcaligenes, Rhizobium, and Ancylobacter. microbiologyresearch.orgnih.govscialert.netresearchgate.net These bacteria possess specific enzymes, haloacid dehalogenases, that are crucial for the initial breakdown of the compound. researchgate.netasm.org These enzymes can exhibit stereospecificity, acting on either the D- or L-isomer of 2-chloropropionate. scialert.netfrontiersin.org

For example, Pseudomonas sp. strain S3 produces two distinct dehalogenases: a thermostable L-specific dehalogenase (DehL) and a non-thermostable D-specific dehalogenase (DehD). scialert.net The key metabolic intermediate in the degradation of 2-chloropropionate is often lactate, which is formed after the removal of the chlorine atom. asm.org This lactate is then typically converted to pyruvate, which can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. microbiologyresearch.orgasm.org

The degradation of the related compound 2,2-dichloropropionate by a soil bacterium was found to proceed through its conversion to pyruvate, with the release of two chloride ions. microbiologyresearch.orgmicrobiologyresearch.org This process was also mediated by an inducible dehalogenase. microbiologyresearch.org

Table 1: Microorganisms Involved in 2-Chloropropionate Degradation

| Microorganism | Key Findings | Citations |

| Pseudomonas sp. strain S3 | Utilizes D,L-2-chloropropionate as a sole carbon source; produces two stereospecific dehalogenases (DehL and DehD). | scialert.netresearchgate.net |

| Alcaligenes sp. strain CC1 | Capable of growing on 2-chloropropionate and other chlorinated acids. | nih.govasm.org |

| Rhizobium sp. | A fast-growing species that utilizes 2,2-dichloropropionate and 2-chloropropionate as a sole carbon and energy source. | microbiologyresearch.orgfrontiersin.org |

| Pseudomonas chloritidismutans AW-1T | Degrades both L- and D-2-chloropropionate under anaerobic conditions using chlorate as an electron acceptor. | asm.org |

| Ancylobacter aquaticus | Strains capable of growth on 1,2-dichloroethane (B1671644) can also grow on 2-chloropropionate. | researchgate.net |

| Bacillus amyloliquefaciens | Isolated from industrial soil, this bacterium can utilize 2,2-dichloropropionate as a sole carbon source. | dergipark.org.tr |

Table 2: Metabolic Intermediates in 2-Chloropropionate Degradation

| Initial Compound | Metabolic Intermediate(s) | Final Products | Citations |

| 2-Chloropropionate | Lactate, Pyruvate | Carbon dioxide, Water, Chloride ions | microbiologyresearch.orgasm.org |

| 2,2-Dichloropropionate | Pyruvate | Carbon dioxide, Water, Chloride ions | microbiologyresearch.orgmicrobiologyresearch.org |

Abiotic Environmental Fate Processes

In addition to microbial action, abiotic processes contribute to the transformation and removal of chlorinated propionates from the environment.

In the atmosphere, organic compounds are primarily degraded through reactions with photochemically produced radicals, with the hydroxyl radical (•OH) being the most significant oxidant in the troposphere. psu.eduniwa.co.nzwikipedia.org For 2-chloropropanoic acid, the estimated rate constant for its vapor-phase reaction with hydroxyl radicals is 1.06 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This reaction leads to an estimated atmospheric half-life of about 8.3 hours, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ molecules/cm³. nih.gov This indicates that atmospheric degradation via hydroxyl radical attack is a significant removal pathway for 2-chloropropanoic acid. nih.gov The reaction typically involves the abstraction of a hydrogen atom by the hydroxyl radical. wikipedia.org

Compounds with appreciable water solubility can be removed from the atmosphere through wet deposition, which includes rain, snow, and fog. niwa.co.nz 2-Chloropropanoic acid has a relatively high estimated water solubility, suggesting that wet deposition is a potential atmospheric removal mechanism. nih.gov Once in the aqueous phase, other removal processes can occur. Adsorption to materials like fly ash and activated carbon has been shown to be effective in removing chlorophenols and other organic chlorides from aqueous solutions. researchgate.netresearchgate.net The efficiency of adsorption can be influenced by factors such as pH, temperature, and the properties of the adsorbent material. researchgate.netresearchgate.net While specific studies on the wet oxidation of 2-chloropropionate are limited, research on similar compounds like 2-chlorophenol (B165306) shows that under high temperature and pressure, it can be significantly degraded in aqueous solutions. nih.gov Furthermore, photocatalytic degradation using materials like graphitic carbon nitride (g-C₃N₄) has shown promise for removing various organic pollutants from water. rsc.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating sodium 2-chloropropionate from impurities, starting materials, and byproducts. Gas and liquid chromatography are the primary techniques employed for these purposes.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds in reaction mixtures. For chloropropionates, which may have limited volatility or high polarity, derivatization is often a necessary step to facilitate analysis. google.com A common approach involves esterification, for example, reacting the sample with methanol (B129727) to convert carboxylic acids and their salts into more volatile methyl esters. patsnap.com These derivatives can then be effectively separated and quantified using GC.

The analysis is typically performed on a capillary column, such as a fused silica (B1680970) capillary column (FFAP), which is well-suited for separating polar compounds. patsnap.com A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. The method allows for the accurate detection of related substances, such as the precursor 2-chloropropionyl chloride, ensuring the purity of the product and the efficiency of the reaction. google.com An inert column, such as the Agilent J & W DB series, can also be employed to handle the reactive nature of related acyl chlorides. google.com The external standard method or area normalization can be used for quantification. patsnap.comgoogle.com

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with FID | patsnap.com |

| Derivatization | Esterification with methanol or ethanol | google.compatsnap.com |

| Column | HT-FFAP Capillary Column (e.g., 30m x 0.32mm x 0.33um) | patsnap.com |

| Carrier Gas | Nitrogen or Helium | google.comagriculturejournals.cz |

| Injector Temperature | 250-280°C | patsnap.comagriculturejournals.cz |

| Detector Temperature | 280°C | patsnap.com |

| Oven Program | Isothermal (e.g., 120°C) or Temperature Gradient | google.compatsnap.com |

| Quantification | Area Normalization Method | patsnap.com |

High-Performance Liquid Chromatography (HPLC) is an essential technique for both purity assessment and the separation of enantiomers (chiral resolution) of compounds like 2-chloropropionic acid, the parent acid of this compound. researchgate.net Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, typically achieved by using a Chiral Stationary Phase (CSP). researchgate.netnih.gov

For the chiral resolution of propionic acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are commonly employed. nih.govjiangnan.edu.cn For instance, direct enantiomeric resolution of related compounds has been demonstrated on an α1-acid glycoprotein (B1211001) chiral column. nih.gov The mobile phase composition, often a mixture of a nonpolar solvent like heptane (B126788) and an alcohol such as ethanol, is optimized to achieve the best separation. researchgate.net

For purity assessment, reverse-phase HPLC with a UV detector is a standard method. reddit.com The analysis provides information on the presence of impurities, and when coupled with a mass spectrometer (LC-MS), it can also aid in their identification.

| Analysis Type | Column Type | Common Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Chiral Resolution | Chiral Stationary Phase (e.g., α1-acid glycoprotein, Pirkle-type) | Heptane/Ethanol | UV | researchgate.netnih.gov |

| Purity Assessment | Reversed-Phase (e.g., C18) | Acetonitrile/Water with buffer | UV, MS | reddit.comsielc.com |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and can be used for real-time process monitoring.

Near-Infrared (NIR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for the online, non-destructive monitoring of chemical reactions. nih.govnih.gov It allows for real-time measurement of critical process parameters, enabling better control and optimization of the manufacturing process. europeanpharmaceuticalreview.com For the synthesis of 2-chloropropionate esters, NIR spectroscopy can be used to monitor the concentration of reactants, intermediates, and the final product directly in the reaction vessel via a fiber optic probe. nih.govresearchgate.net

The NIR spectra, which consist of overtone and combination bands of fundamental vibrations, are complex. researchgate.net Therefore, chemometric methods, such as Partial Least Squares Regression (PLSR), are required to build quantitative calibration models that correlate the spectral data with the concentration of the components, as determined by a reference method like GC. nih.govresearchgate.net A successful PLSR model can then be used to predict component concentrations in real-time throughout the synthesis process. nih.gov This approach has been successfully applied to the synthesis of ethyl 2-chloropropionate, demonstrating a high correlation with offline GC analysis. nih.govresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Technique | Online UV-NIR Spectroscopy | nih.gov |

| Application | Real-time monitoring of ethyl 2-chloropropionate synthesis | nih.govresearchgate.net |

| Data Analysis | Partial Least Squares Regression (PLSR) | nih.gov |

| Validation | Comparison with offline Gas Chromatography (GC) analysis | researchgate.net |

| Benefits | Non-destructive, real-time, no sample preparation, improved process control | nih.goveuropeanpharmaceuticalreview.com |

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used for the identification and structural confirmation of molecules by analyzing the absorption of infrared radiation by specific chemical bonds. mdpi.com The FTIR spectrum of this compound would be dominated by the strong absorption of the carboxylate group.

Key characteristic absorption bands for the parent 2-chloropropionic acid include a very broad O-H stretching band due to hydrogen bonding (typically 2500-3300 cm⁻¹), a strong C=O (carbonyl) stretching vibration (around 1700 cm⁻¹), and a C-O stretching vibration. spectroscopyonline.com The spectrum also features an O-H wagging peak, which is broad and typically found between 900 and 960 cm⁻¹. spectroscopyonline.com For the sodium salt, the O-H stretch would be absent, and the C=O stretch of the carboxylic acid would be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The C-Cl stretching vibration would also be present in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | spectroscopyonline.com |

| C=O (Carboxylic Acid) | Stretching | ~1700 | spectroscopyonline.com |

| C-O | Stretching | 1210-1320 | spectroscopyonline.com |

| O-H | Wagging | 900-960 (broad) | spectroscopyonline.com |

| C-Cl | Stretching | 600-800 |

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful techniques for the unambiguous structural elucidation of organic molecules. core.ac.ukresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR: For 2-chloropropionic acid, the ¹H NMR spectrum would show a doublet for the methyl (CH₃) protons and a quartet for the methine (CH) proton, due to coupling between them. The chemical shifts would be influenced by the adjacent chlorine and carboxyl groups. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would display three distinct signals corresponding to the methyl carbon, the chlorine-bearing methine carbon, and the carboxyl carbon.

²³Na NMR: For this compound, ²³Na NMR could be used to confirm the presence of sodium and provide information about its chemical environment. huji.ac.il

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. rsc.org For 2-chloropropionic acid, the electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺). nist.gov A characteristic feature would be the isotopic pattern of the molecular ion and chlorine-containing fragments, showing two peaks in an approximate 3:1 ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov

Combining data from various NMR experiments (e.g., ¹H, ¹³C, COSY, HMQC) and high-resolution mass spectrometry allows for the complete and confident determination of the structure of this compound and any related impurities. core.ac.uknih.gov

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Quartet (CH), Doublet (CH₃) | Confirms C(Cl)H-CH₃ structure | chemicalbook.com |

| ¹³C NMR | Three distinct carbon signals | Identifies the three unique carbon environments | chemicalbook.com |

| Mass Spec (EI) | Molecular ion peak (m/z 108 for C₃H₅ClO₂) | Confirms molecular weight | nist.gov |

| Mass Spec (EI) | Isotope pattern (M⁺, M⁺+2 in ~3:1 ratio) | Confirms the presence of one chlorine atom | nist.gov |

Enantiomeric Purity and Isomeric Proportion Assessment

The biological and chemical activities of chiral molecules can vary significantly between enantiomers. Therefore, the ability to separate and quantify the individual enantiomers of this compound is of paramount importance. This is achieved through the application of specialized chiral analytical techniques and highly selective enzyme-based assays.

A variety of powerful analytical methods have been developed to determine the enantiomeric excess and isomeric ratio of 2-chloropropionic acid and its salts. These methods can be broadly categorized into chromatographic techniques, electromigration techniques, and enzyme-based assays, each offering distinct advantages in terms of selectivity, sensitivity, and applicability.

Chiral Chromatographic and Electrophoretic Techniques

Chiral chromatography and capillary electrophoresis are instrumental in the physical separation of the enantiomers of 2-chloropropionate. These techniques rely on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is either immobilized on a stationary phase (in chromatography) or added to the background electrolyte (in electrophoresis).

High-Performance Liquid Chromatography (HPLC): A robust method for the enantiomeric separation of 2-chloropropionic acid involves pre-column derivatization with a chiral resolving agent, followed by separation on a chiral stationary phase (CSP). One such method utilizes 1-naphthylamine (B1663977) as the derivatizing agent, with the resulting diastereomers being separated on a Chiralcel OD-H column. The separation is typically achieved using a mobile phase consisting of a mixture of hexane, methanol, and ethanol. nih.gov The differential interactions of the diastereomeric derivatives with the chiral stationary phase lead to different retention times, allowing for their individual quantification. nih.govresearchgate.net

Gas Chromatography (GC): Gas chromatography on a chiral stationary phase is another effective technique for the enantiomeric resolution of 2-chloropropionate, usually after conversion to a more volatile ester derivative, such as methyl 2-chloropropionate. researchgate.netresearchgate.net Cyclodextrin-based chiral stationary phases have demonstrated good enantioselectivity for these compounds. The separation mechanism is based on the differential inclusion of the enantiomeric esters into the chiral cavities of the cyclodextrin (B1172386), which is an enthalpy-driven process. researchgate.net

Capillary Electrophoresis (CE): Capillary electrophoresis offers a high-efficiency alternative for the separation of chiral acids like 2-chloropropionic acid. nih.gov In this technique, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. researchgate.netmdpi.com The enantiomers form transient inclusion complexes with the cyclodextrin, and the differences in the stability of these complexes and the electrophoretic mobility of the complexed and uncomplexed forms lead to their separation. The use of dual cyclodextrin systems can further enhance the resolution between the enantiomers. nih.gov

Interactive Data Table: Chiral Analytical Techniques for 2-Chloropropionic Acid Enantiomers

| Technique | Method | Chiral Selector/Stationary Phase | Mobile Phase/Electrolyte | Key Findings |

| HPLC | Pre-column derivatization with 1-naphthylamine | Chiralcel OD-H | Hexane-Methanol-Ethanol (50:45:5, v/v) | Satisfactory separation of diastereomeric amides achieved in approximately 8 minutes at 30°C. nih.gov |

| GC | Analysis of methyl ester derivatives | Cyclodextrin-based chiral stationary phase | - | Enantiomeric separation is an enthalpy-driven process based on differential inclusion in the cyclodextrin cavity. researchgate.net |

| CE | Direct analysis | Cyclodextrin derivatives in background electrolyte | Acidic or basic buffers | Dual cyclodextrin systems can improve the resolution of enantiomers of related acidic compounds. nih.govnih.gov |

Enzyme-Based Assays

Enzyme-based assays provide a highly specific and sensitive means of quantifying the enantiomers of this compound. These assays leverage the stereospecificity of certain enzymes that preferentially catalyze a reaction with one enantiomer over the other. Dehalogenases are a class of enzymes that have been extensively studied for their ability to metabolize halogenated compounds, including the enantiomers of 2-chloropropionate. sigmaaldrich.comnih.gov

The activity of these enzymes can be monitored by measuring the rate of substrate consumption or the formation of a product, such as the corresponding hydroxyalkanoic acid or the released halide ion. sigmaaldrich.com The high degree of stereoselectivity allows for the determination of the concentration of a specific enantiomer in a racemic mixture.

D-specific 2-haloacid dehalogenase (D-DEX): This type of dehalogenase, such as DehD from Rhizobium sp., specifically acts on D-2-chloropropionate, catalyzing its conversion to L-2-hydroxypropionate. researchgate.netresearchgate.net It exhibits negligible activity towards the L-enantiomer. researchgate.net This high specificity makes D-DEX an excellent tool for the quantification of D-2-chloropropionate.

L-specific 2-haloacid dehalogenase (L-DEX): Conversely, L-DEX enzymes specifically catalyze the dehalogenation of L-2-chloropropionate to produce D-2-hydroxypropionate. sigmaaldrich.com

DL-2-haloacid dehalogenase (DL-DEX): Some dehalogenases, like those from Pseudomonas sp., can act on both D- and L-enantiomers of 2-chloropropionate. nih.gov However, they often exhibit different kinetic parameters (e.g., Kcat and Km) for each enantiomer, which can still be exploited for quantitative analysis by carefully controlling the assay conditions. nih.gov The reaction mechanism involves a direct attack of a water molecule on the chiral carbon, leading to an inversion of the stereochemical configuration. nih.gov

Interactive Data Table: Stereospecificity of Dehalogenases on 2-Chloropropionate Enantiomers

| Enzyme Type | Source Organism (Example) | Substrate Enantiomer | Optimal pH | Optimal Temperature (°C) | Michaelis Constant (Km) |

| D-specific dehalogenase (DehD) | Pseudomonas sp. strain S3 | D-2-chloropropionate | 9.5 | 35 | 0.3 mM researchgate.net |

| L-specific dehalogenase (DehL) | Pseudomonas sp. strain S3 | L-2-chloropropionate | 7.5 | 50 | 0.05 mM researchgate.net |

| DL-2-haloacid dehalogenase (DL-DEX) | Pseudomonas sp. strain 113 | L-2-chloropropionate | - | - | 0.9 mM nih.gov |

| DL-2-haloacid dehalogenase (DL-DEX) | Pseudomonas sp. strain 113 | D-2-chloropropionate | - | - | 4.2 mM nih.gov |

Theoretical and Computational Investigations of Sodium 2 Chloropropionate Systems

Quantum Mechanical (QM) Calculations and Molecular Modeling

Quantum mechanical calculations are foundational to the theoretical study of molecules, providing a detailed description of their electronic structure and energy. Coupled with molecular modeling techniques, QM calculations can predict a range of properties for sodium 2-chloropropionate, from its preferred three-dimensional shape to the nature of the bonds holding it together.

Electronic Structure and Bonding Analysis

While specific computational studies focusing exclusively on the electronic structure of this compound are not extensively documented in publicly available literature, the electronic properties of the 2-chloropropionate anion can be inferred from studies of related molecules and general chemical principles. The carboxylate group (-COO⁻) is characterized by delocalized π-electrons across the two oxygen atoms and the carbon atom, resulting in a resonance structure that distributes the negative charge. The presence of the electron-withdrawing chlorine atom at the α-position significantly influences the electronic environment. This inductive effect polarizes the C-Cl bond and can also affect the charge distribution within the carboxylate group.

Computational methods like Density Functional Theory (DFT) are well-suited to analyze the electronic structure. Such calculations would typically reveal the molecular orbital (MO) energies, with the Highest Occupied Molecular Orbital (HOMO) and a Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO is expected to be localized primarily on the carboxylate oxygen atoms, indicating their nucleophilic character. The LUMO, in contrast, would likely be associated with the σ* anti-bonding orbital of the C-Cl bond, highlighting its susceptibility to nucleophilic attack, a key feature of its reactivity.

Natural Bond Orbital (NBO) analysis, another common computational tool, could provide a more detailed picture of the bonding. It would quantify the charge distribution on each atom, confirming the negative charge concentration on the carboxylate group and the partial positive charge on the α-carbon. NBO analysis would also detail the hybridization of the atoms and the nature of the orbital interactions, providing a quantitative basis for understanding the molecule's structure and reactivity.

Conformational Analysis and Stereochemical Prediction

The three-dimensional arrangement of atoms, or conformation, is crucial to a molecule's properties and interactions. For the 2-chloropropionate anion, rotation around the C-C single bond allows for different spatial arrangements of the chlorine atom, the methyl group, and the carboxylate group.

Computational studies on the closely related methyl 2-chloropropionate have utilized ab initio calculations to identify the most stable conformers in solution. These studies are relevant as the conformational preferences of the 2-chloropropionate backbone are largely dictated by steric and electronic interactions that are also present in the anion. Such analyses typically involve mapping the potential energy surface as a function of the dihedral angles of the molecule. The results would likely show that staggered conformations, which minimize steric hindrance between the bulky groups, are energetically favored over eclipsed conformations.

For this compound, the presence of the sodium cation could influence the conformational equilibrium, particularly in the solid state or in non-polar solvents, through electrostatic interactions with the carboxylate group. Molecular dynamics (MD) simulations, which model the movement of atoms over time, could be employed to study the conformational dynamics of the this compound ion pair in various environments, including in an explicit water solvent.

The stereochemistry of 2-chloropropionate, which exists as two enantiomers (R and S), is a critical aspect of its interaction with chiral environments, such as enzymes. Theoretical methods can be used to predict the stereochemical outcome of reactions involving this compound. For instance, in enzymatic reactions, computational docking and molecular dynamics can help predict which enantiomer will bind more favorably to the active site.

Reaction Mechanism Prediction and Transition State Theory Applications

Computational chemistry is an invaluable tool for elucidating the step-by-step process of chemical reactions, known as the reaction mechanism. For 2-chloropropionate, a primary reaction of interest is the nucleophilic substitution at the α-carbon, leading to the displacement of the chloride ion.

Theoretical studies, often employing quantum mechanical methods, can map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition state that connects them. For the Sₙ2 reaction of 2-chloropropionate with a nucleophile, calculations would model the backside attack of the nucleophile on the α-carbon, leading to a pentacoordinate transition state where the nucleophile and the leaving chloride are partially bonded to the carbon atom.

The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This value is crucial for predicting the rate of the reaction according to Transition State Theory. The Eyring equation, a cornerstone of this theory, relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). Computational methods can calculate this free energy, providing a theoretical prediction of the reaction rate.

Furthermore, kinetic isotope effect (KIE) studies, which examine the change in reaction rate upon isotopic substitution, can be modeled computationally. Comparing calculated KIEs with experimental values provides a powerful means of validating a proposed reaction mechanism. For instance, in the dehalogenation of 2-chloropropionate, computational modeling of chlorine and solvent deuterium (B1214612) isotope effects can help determine the rate-limiting step of the reaction.

Computational Studies of Enzyme-Substrate Interactions

The interaction of this compound with enzymes, particularly dehalogenases, has been a subject of significant computational investigation. These enzymes catalyze the cleavage of the carbon-halogen bond and often exhibit a high degree of stereospecificity. Molecular modeling techniques have been instrumental in understanding the basis of this specificity and the catalytic mechanism.

In silico docking and molecular dynamics (MD) simulations are commonly used to model the binding of D- and L-2-chloropropionate to the active site of dehalogenases. researchgate.net These simulations can predict the preferred binding orientation of the substrate and identify the key amino acid residues involved in the interaction. For example, studies on the D-specific dehalogenase from Rhizobium sp. RC1 have used these methods to propose that specific arginine residues play a crucial role in binding the carboxylate group of D-2-chloropropionate through hydrogen bonds. researchgate.netethernet.edu.et

Fragment Molecular Orbital (FMO) calculations, a quantum mechanical method that can be applied to large systems like proteins, have been used to provide a more detailed analysis of the interactions. acs.org By calculating the inter-fragment interaction energies, researchers can quantify the contribution of individual amino acid residues to the binding of L-2-chloropropionate in the active site of L-2-haloacid dehalogenase. acs.org Such studies have highlighted the importance of specific lysine (B10760008) and aspartate residues in stabilizing the substrate and the catalytic water molecule. acs.org

The following table summarizes key interacting residues and their proposed roles in the enzymatic dehalogenation of 2-chloropropionate, as identified through computational studies:

| Enzyme | Substrate | Key Interacting Residues | Proposed Role | Computational Method |

| D-specific dehalogenase (DehD) | D-2-chloropropionate | Arg134, Arg16 | Arg134: Stereospecific binding of the carboxylate group. Arg16: Activation of a water molecule for nucleophilic attack. | Docking, MD Simulations |

| L-2-haloacid dehalogenase (L-DEX YL) | L-2-chloropropionate | K151, D180, D10 | K151: Stabilizes substrate orientation and balances charge. D180: Stabilizes the nucleophile (D10) and positions the catalytic water. | Docking, MD Simulations, FMO |

These computational investigations not only provide a detailed picture of the enzyme-substrate complex but also allow for the study of the entire catalytic reaction pathway using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In a QM/MM simulation, the reacting substrate and the immediate active site residues are treated with a high level of quantum mechanical theory, while the rest of the protein is modeled using classical molecular mechanics. This approach allows for the calculation of activation energies and the characterization of transition states within the complex enzymatic environment, offering profound insights into the catalytic mechanism of dehalogenation.

Applications and Research Horizons in Advanced Chemical Synthesis

Utilization as Chiral Building Blocks in Pharmaceutical Intermediates

The significance of chirality in pharmaceuticals is paramount, as different enantiomers (mirror-image isomers) of a drug molecule can exhibit vastly different biological activities. One enantiomer might be therapeutically effective, while the other could be inactive or even harmful. Consequently, the synthesis of single-enantiomer drugs is a primary focus of the pharmaceutical industry. Chiral building blocks are optically pure compounds that are incorporated into a larger molecule to ensure the final product has the desired stereochemistry. researchgate.net

(S)-2-chloropropionic acid, the enantiomerically pure form of the acid corresponding to sodium 2-chloropropionate, is a noteworthy chiral building block. wikipedia.orggoogle.com Its utility is prominently demonstrated in the synthesis of complex pharmaceutical intermediates where precise stereochemical control is essential. By using a starting material that already possesses the correct chirality, chemists can avoid complex resolution steps later in the synthesis, making the process more efficient and cost-effective. A prime example of its application is in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are used to treat metabolic disorders. scientificlabs.co.uk In these syntheses, the stereocenter from (S)-2-chloropropionic acid is transferred to the final drug molecule, a critical feature for its therapeutic function. qiboch.comnih.gov

Role in Agrochemical and Specialty Chemical Production

In the field of agrochemicals, there is a continuous drive to develop herbicides that are more potent against target weeds while having minimal impact on crops and the environment. This has led to the development of chiral herbicides, where only one enantiomer possesses the desired herbicidal activity.

L-2-sodium chloropropionate (the S-enantiomer) is a pivotal intermediate in the production of highly efficient and low-toxicity aryloxyphenoxypropionic acid herbicides. google.com This class of herbicides is widely used for controlling grass weeds in broadleaf crops. The synthesis involves using L-2-sodium chloropropionate to produce R-(+)-2-(4-hydroxyphenoxy) propanoic acid, which is described as the most important raw material for this herbicide class. google.com The use of the specific enantiomer ensures that the final product is enriched in the active form, allowing for lower application rates and reducing the chemical load on the environment.

Table 1: Application in Agrochemical Synthesis

| Intermediate | Target Compound Class | Application |

|---|---|---|

| L-2-Sodium Chloropropionate | Aryloxyphenoxypropionic Acids | Synthesis of potent, selective herbicides |

Development of Novel Materials and Functional Polymers

The application of this compound extends into materials science, primarily through its acid form, 2-chloropropionic acid, which serves as a precursor for molecules used in polymer synthesis. Functional polymers are materials designed with specific properties, such as responsiveness to stimuli or the ability to perform a specific chemical function.

Research has shown that 2-chloropropionic acid is used to prepare propargyl 2-chloropropionate (PCP). This molecule, PCP, is an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and functionalities. scientificlabs.co.uk By serving as a precursor to an ATRP initiator, 2-chloropropionic acid plays a foundational role in the creation of advanced polymers for various applications.

Furthermore, 2-chloropropionic acid is employed in the modification of biopolymers. It is used in the synthesis of (1-carboxyethyl) chitosan, a biologically active derivative of chitin. This modification introduces new functional groups to the natural polymer, enhancing its properties for potential use in biomedical or environmental applications.

Precursor Applications in Peroxime Proliferator Activated Receptor (PPAR) Agonist Synthesis

Peroxisome Proliferator-Activated Receptors (PPARs) are drug targets for treating metabolic diseases such as type 2 diabetes. Agonists for these receptors, particularly those that can activate multiple subtypes (e.g., PPARα/γ), are of significant therapeutic interest. qiboch.com

The synthesis of these complex molecules often relies on a key chemical reaction involving (S)-2-chloropropionic acid. scientificlabs.co.uk A critical step is the diastereospecific S(N)2 displacement of the chlorine atom by a phenoxide. In this reaction, a phenol-containing intermediate is deprotonated to form a sodium phenoxide, which then attacks the chiral carbon of (S)-2-chloropropionic acid, displacing the chloride and forming a new carbon-oxygen bond. nih.gov

Table 2: Key Reaction in PPAR Agonist Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Significance |

|---|

This step must be performed under carefully controlled conditions to prevent racemization—the loss of stereochemical purity—at the two adjacent chiral centers. scientificlabs.co.uknih.gov Research has explored various bases and solvent systems to optimize this transformation, with methods using sodium metal (Na⁰) or sodium bis(trimethylsilyl)amide (TMSONa) proving effective in achieving high yield and complete retention of the desired stereochemistry. nih.gov This precise control makes the synthesis of potent and selective PPAR agonists possible, highlighting the indispensable role of (S)-2-chloropropionic acid as a precursor.

Biochemical and Pharmacological Mechanistic Studies

Influence on Endogenous Metabolic Pathways and Metabolite Concentrations (e.g., lactate (B86563), pyruvate (B1213749), ketone bodies)

Sodium 2-chloropropionate (2-CP) significantly influences key endogenous metabolic pathways, primarily by acting as an activator of the pyruvate dehydrogenase complex. This enzymatic activation links glycolysis to the citric acid cycle and has cascading effects on the concentrations of several crucial metabolites, including lactate, pyruvate, and ketone bodies.

In studies involving suckling rats, 2-chloropropionate effectively lowered blood lactate and glucose levels while increasing blood ketone bodies. In starved adult rats, the compound was also found to increase the concentration of the ketone body acetoacetate. A significant elevation in liver pyruvate concentration (approximately 50%) was observed four hours after administration in these animals. In humans, the administration of 2-CP attenuated the rise in venous plasma lactate concentration that occurs during periods of intense exercise.

The mechanism for lactate reduction is linked to 2-CP's interaction with lactate transport systems. Research on isolated rat skeletal muscle sarcolemmal vesicles demonstrated that 2-CP significantly inhibits the initial rate of lactate uptake. This suggests that 2-chloropropionate acts as a nonstereoselective substrate for the lactate muscle carrier, thereby impairing lactate transport across the cell membrane.

Furthermore, in diabetic rats, treatment with this compound led to a significant reduction in blood levels of lactate and alanine, as well as a decrease in plasma triglycerides.

Table 1: Effects of this compound on Metabolite Concentrations

| Metabolite | Species/Model | Observed Effect | Reference(s) |

| Lactate | Suckling Rats | Decrease | |

| Diabetic Rats | Decrease | ||

| Humans (during exercise) | Attenuated Increase | ||

| Pyruvate | Starved Rats (Liver) | Increase | |

| Ketone Bodies | Suckling Rats | Increase | |

| Starved Rats (Acetoacetate) | Increase | ||

| Mature Rats | No Significant Elevation | ||

| Glucose | Suckling Rats | Decrease | |

| Triglycerides | Diabetic Rats | Decrease | |

| Alanine | Diabetic Rats | Decrease |

Modulation of Hormonal Secretion and Regulation (e.g., glucagon (B607659), insulin (B600854), somatostatin)

The primary documented hormonal effect of this compound is the modulation of glucagon secretion. Studies have shown it has a significant glucagon-lowering effect, particularly in diabetic models. In alloxan-diabetic dogs receiving insulin, the addition of 2-CP resulted in a reduction of hyperglucagonemia. Similarly, in streptozocin-diabetic rats, 2-CP administration caused a significant reduction in elevated circulating glucagon levels.

Mechanistic studies using an isolated, perfused rat pancreas have demonstrated that this is a direct effect on the pancreas. In this in vitro model, the continuous perfusion of 2-CP considerably reduced the hypersecretion of glucagon that is typically evoked by amino acids such as arginine and alanine. This indicates that this compound can act directly on the pancreas to inhibit glucagon release, independent of systemic metabolic changes.

In contrast, the same studies in diabetic rats found that administration of 2-CP did not modify circulating insulin levels. There is currently no direct scientific evidence from the reviewed studies to suggest that this compound modulates the secretion or regulation of somatostatin.

Mechanistic Insights into Neurological Effects and Cellular Interactions (e.g., cerebellar granule cell responses, ventricular fluid dynamics, specific lesion formation)

L-2-chloropropionate (L-CPA), a form of the compound, exhibits selective neurotoxicity, particularly targeting the granule cell layer of the cerebellum. This leads to selective necrosis of these cells, a phenomenon observed both in vivo in rats and in vitro in cultured rat cerebellar granule cells.

Mechanistic investigations into this targeted cell death have pointed to several cellular interactions:

Reactive Oxygen Species (ROS) Production: In cultured cerebellar granule cells, L-CPA exposure leads to a concentration-dependent increase in the formation of ROS. The toxic effect and subsequent cell death can be ameliorated by inhibitors of free radical production, indicating that L-CPA-induced neurotoxicity is mediated by oxidative stress.

Calcium Channel Interference: The neurotoxic effects of L-CPA may also involve disruption of calcium homeostasis. Evidence suggests that L-CPA could interfere with non-L-type calcium channels on granule cell bodies and nerve terminals. This interference is thought to reduce calcium entry into the cells, potentially lowering intracellular calcium concentrations below the threshold required for neuronal survival.

Beyond direct cellular toxicity, administration of L-CPA has been shown to affect brain fluid dynamics and induce specific lesions:

Ventricular Fluid Dynamics: Magnetic Resonance Imaging (MRI) studies in rats treated with L-CPA revealed a marked increase in the amount of fluid in the ventricular system. This fluid accumulation was observed 37 to 48 hours after dosing in all studied animals, suggesting an impact on cerebrospinal fluid dynamics.

Specific Lesion Formation: The same MRI studies unexpectedly discovered a new, specific lesion in the habenular nucleus of the forebrain in L-CPA-treated rats, indicating that the compound's neurotoxic effects are not limited solely to the cerebellum. Prolonged oral administration in rats has also been associated with hind limb weakness and slower nerve conduction velocities.

Table 2: Summary of Neurological Effects and Cellular Interactions of L-2-Chloropropionate

| Effect | Target/Location | Proposed Mechanism/Observation | Reference(s) |

| Neurotoxicity | Cerebellar Granule Cells | Selective necrosis | |

| Cellular Response | Cerebellar Granule Cells | Production of Reactive Oxygen Species (ROS) | |

| Cerebellar Granule Cells | Interference with non-L-type calcium channels | ||

| Fluid Dynamics | Brain Ventricular System | Marked increase in fluid accumulation | |

| Lesion Formation | Habenular Nucleus | Novel lesion detected via MRI |

Characterization of Enzyme-Substrate Specificity and Catalytic Activity in Biological Systems

This compound's metabolic effects are largely attributable to its interaction with specific enzymes and transport proteins. A primary mechanism of action is its role as an activator of the pyruvate dehydrogenase complex (PDC). The PDC is a critical mitochondrial enzyme complex that catalyzes the conversion of pyruvate into acetyl-CoA, thereby linking glycolysis to the citric acid cycle for aerobic respiration. By activating this complex, 2-chloropropionate facilitates the oxidative metabolism of pyruvate.

In addition to its role as an enzyme activator, 2-chloropropionate also acts as a substrate for certain enzymes and transporters, demonstrating substrate specificity.

Haloalkane Dehalogenases: It has been identified as a substrate for broad-specificity haloalkane dehalogenases, enzymes that catalyze the cleavage of carbon-halogen bonds.

Lactate Muscle Carrier: Studies on sarcolemmal membrane vesicles show that 2-chloropropionate is a substrate for the lactate transporter in skeletal muscle. Its interaction with the carrier protein inhibits the transport of lactate, and it does so nonstereoselectively, meaning both the L- and D-isomers of 2-chloropropionate can inhibit lactate uptake.

Q & A

Q. What are the established methods for synthesizing Sodium 2-chloropropionate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2-chloropropionic acid with methanol or ethanol under acidic catalysis. Optimization involves controlling reaction temperature (80–110°C), molar ratios of reactants (e.g., 1:1.2 acid-to-alcohol), and purification via fractional distillation (boiling point 80–82°C at 110 mmHg). Purity is confirmed by gas chromatography (GC ≥98%) and refractive index (n = 1.143) .

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

- GC/MS : To verify purity and detect impurities.

- NMR spectroscopy : For structural confirmation (e.g., methyl ester proton at δ 3.7 ppm, chiral center splitting in enantiomers).

- Chiral HPLC : To distinguish (R)- and (S)-enantiomers using columns like Chiralpak AD-H . Physical properties (density: 1.143 g/mL, flash point: 38°C) should align with literature values .

Q. What safety protocols are critical when handling this compound?

- Storage : At 4°C in airtight containers to prevent hydrolysis .

- PPE : Gloves, goggles, and fume hoods due to skin/eye irritation risks (H313/H333 warnings) .

- Waste disposal : Segregate halogenated waste and use licensed disposal services to comply with hazardous chemical regulations (UN 2933) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for asymmetric synthesis applications?

Enantiomers are resolved via:

- Chiral chromatography : Using cellulose-based columns under normal-phase conditions.

- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer . Contradictions in enantiomer activity (e.g., (S)-isomer’s higher reactivity in esterification) require careful selection of chiral auxiliaries .

Q. What experimental strategies address data contradictions in metabolic studies involving this compound?

Discrepancies in biological activity (e.g., glucagon suppression in diabetic rats vs. in vitro pancreatic models) may arise from:

Q. How does this compound interact with microbial dehalogenases, and what implications does this have for biodegradation studies?

Certain Rhizobium strains express dehalogenases (I and II) that degrade 2-chloropropionate. Mutant studies show:

Q. What role does this compound play in enantioselective synthesis of pharmacologically active compounds?

As a chiral building block, it facilitates:

- β-lactam antibiotic precursors : Via nucleophilic acyl substitution with controlled stereochemistry.

- Nonsteroidal anti-inflammatory drugs (NSAIDs) : As a carboxylate intermediate in asymmetric catalysis. Optimize reaction yields by adjusting solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., 5 mol% BINOL) .

Data Analysis and Contradiction Management

Q. How should researchers validate conflicting reports on this compound’s physicochemical properties?

- Cross-reference isomer-specific data : (R)-isomer (CAS 77287-29-7) vs. (S)-isomer (CAS 73246-45-4) have distinct boiling points (130.8°C vs. 80°C) .

- Replicate experiments : Under controlled humidity to prevent hydrolysis, which alters density and reactivity .

Q. What methodological considerations ensure reproducibility in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.